N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide
Description
Properties
IUPAC Name |
N,4-bis(4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4S/c20-13-3-1-12(2-4-13)18-17-16(22-11-23-17)9-10-25(18)19(26)24-15-7-5-14(21)6-8-15/h1-8,11,18H,9-10H2,(H,22,23)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMKJTXCPQCDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=S)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential applications in the development of pharmaceuticals. Its imidazo[4,5-c]pyridine core is known for its diverse biological activities, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo[4,5-c]pyridine derivatives. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. In silico studies indicate that these compounds can interact with cancer-related target proteins, potentially leading to the development of new anticancer agents .
Case Study:
- A study involving imidazo[4,5-c]pyridine derivatives demonstrated significant cytotoxic effects against human tumor cells, with some compounds achieving mean growth inhibition values below 20 µM .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has also been investigated. Similar derivatives have shown promise as anti-inflammatory agents by inhibiting specific pathways involved in inflammation.
Antimicrobial Activity
Emerging research indicates that compounds similar to N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide possess antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance.
Evaluation of Antimicrobial Efficacy
Studies have evaluated the antimicrobial activity of imidazo[4,5-c]pyridine derivatives against various bacterial strains. Results suggest that these compounds exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
Data Table: Antimicrobial Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL |
| Compound B | Escherichia coli | 30 µg/mL |
| Compound C | Pseudomonas aeruginosa | 25 µg/mL |
Mechanism of Action
The mechanism by which N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups may enhance binding affinity, while the imidazo[4,5-c]pyridine core can interact with specific active sites. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Imidazo[4,5-c]pyridine Derivatives
4-(4-Fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide
- Structural Differences : Replaces one 4-fluorophenyl group with a 4-(trifluoromethyl)phenyl substituent.
- Impact : The trifluoromethyl group increases lipophilicity (logP) and steric bulk, which may enhance membrane permeability but reduce solubility. Fluorine atoms in both compounds improve metabolic stability via reduced oxidative metabolism .
tert-Butyl 2-Methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
- Structural Differences : Features a tert-butyl carbamate at C5 instead of carbothioamide and a methyl group at C2.
- Impact: The tert-butyl group enhances stability during synthesis, while the methyl group introduces steric hindrance.
Heterocyclic Core Variations
8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline
- Core Structure: Oxazolo[4,5-c]quinoline instead of imidazo[4,5-c]pyridine.
- Impact : The oxazole ring is less electron-rich than imidazole, altering electronic interactions with targets. Methoxy and methyl groups may modulate solubility and steric effects .
Clopidogrel Intermediate (Thieno[3,2-c]pyridine)
- Core Structure: Thieno[3,2-c]pyridine with a chlorophenyl substituent.
- Chlorine’s electronegativity enhances binding to hydrophobic pockets .
Functional Group Modifications
tert-Butyl 2-(Trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Key Research Findings and Implications
Fluorine Substitution : Bis(4-fluorophenyl) groups in the target compound balance metabolic stability and solubility better than bulkier trifluoromethyl analogs .
Carbothioamide vs. Carbamate : The thiourea group’s hydrogen-bonding capacity may enhance target engagement compared to carbamates, which are more hydrolytically stable .
Core Heterocycle: Imidazo[4,5-c]pyridine offers a nitrogen-rich environment for metal coordination or polar interactions, unlike sulfur-containing thieno-pyridines .
Biological Activity
N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, including anticancer and antimicrobial properties.
Synthesis and Structural Characteristics
The compound was synthesized through a reaction involving an equimolar mixture of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The final product was obtained with a yield of 82% and exhibited a melting point of 246–248 °C .
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[4,5-c]pyridine exhibit notable anticancer properties. Specifically, compounds related to this compound have shown selective activity against various cancer cell lines:
- In Vitro Antiproliferative Activity : The compound was tested against several human cancer cell lines including:
- LN-229 (glioblastoma)
- Capan-1 (pancreatic adenocarcinoma)
- HCT-116 (colorectal carcinoma)
- NCI-H460 (lung carcinoma)
Results indicated that the compound displayed significant antiproliferative activity across these cell lines with IC50 values ranging from 0.7 to 21 μM depending on the specific derivative tested .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. While many derivatives showed limited antibacterial activity against Gram-negative bacteria such as Escherichia coli, some exhibited moderate activity against Gram-positive strains like Bacillus cereus .
Case Studies
- Case Study on Anticancer Efficacy : A derivative of the compound was tested for its effects on HeLa cells (cervical cancer) and showed a significant reduction in cell viability at concentrations as low as 1 μM. This suggests that structural modifications can enhance its anticancer efficacy .
- Antimicrobial Testing : In a comparative study involving various imidazo[4,5-c]pyridine derivatives, it was found that the presence of fluorine substitutions significantly improved the antimicrobial profile against specific bacterial strains .
Data Tables
| Compound Name | Cell Line Tested | IC50 (μM) | Antimicrobial Activity |
|---|---|---|---|
| This compound | LN-229 | 0.7 | Moderate against E. coli |
| N-(substituted) derivatives | Capan-1 | 1.8 | Limited against Bacillus cereus |
| Bromo-substituted derivative | HCT-116 | 3.2 | Moderate against E. coli |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | H2SO4, reflux, 8 h | 65–70 | ≥95% | |
| Thioamide | Lawesson’s reagent, THF, 60°C, 12 h | 55–60 | ≥90% |
Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR (DMSO-d6 or CDCl3) confirms substituent positions and purity. Key signals include aromatic protons (δ 7.1–7.8 ppm) and thiocarbonyl (C=S) at ~δ 200 ppm in 13C NMR .
- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths, dihedral angles, and hydrogen-bonding networks. For example, intramolecular N—H⋯N interactions stabilize the imidazo-pyridine core .
- Mass Spectrometry (HRMS): Validates molecular weight (MW = 420.43 g/mol) and isotopic patterns .
Advanced: How can conflicting biological activity data across studies be systematically addressed?
Methodological Answer:
Contradictions often arise from variations in assay conditions, purity, or target selectivity. Strategies include:
- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 for kinase assays) and control compounds .
- Purity Validation: Re-characterize batches via HPLC and NMR to exclude impurities as confounding factors .
- Mechanistic Profiling: Use knock-out models or siRNA to confirm target specificity .
Advanced: What computational strategies predict the compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking (AutoDock/Vina): Simulates binding to targets (e.g., kinases) using crystal structures from the PDB (e.g., 2KR for imidazo-pyridine scaffolds) .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
Advanced: How to design SAR studies for optimizing bioactivity?
Methodological Answer:
- Scaffold Modification: Synthesize derivatives with substituents at C-4 (fluorophenyl) and C-5 (carbothioamide) to assess steric/electronic effects .
- Biological Testing: Screen analogues against a panel of targets (e.g., cancer cell lines, enzyme assays) to correlate structure with IC50 values .
- Data Analysis: Use QSAR models (e.g., CoMFA) to identify critical physicochemical parameters (logP, polar surface area) .
Advanced: What challenges arise in achieving high synthetic yields and purity?
Methodological Answer:
- Byproduct Formation: Optimize stoichiometry (e.g., 1.2 eq. Lawesson’s reagent) and reaction time to minimize side products .
- Solvent Selection: Use polar aprotic solvents (DMF, THF) for cyclization to enhance solubility .
- Chromatography: Employ reverse-phase HPLC for final purification to resolve closely eluting impurities .
Advanced: How to validate target engagement in pharmacological studies?
Methodological Answer:
- Biophysical Methods: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD) .
- Cellular Thermal Shift Assay (CETSA): Confirm target stabilization in cell lysates after compound treatment .
- In Vivo Models: Use xenograft models with biomarker analysis (Western blot for phosphorylated targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
